D-JBD19

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

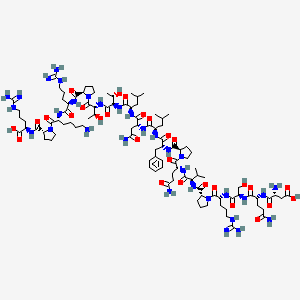

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMEJTVRFAOB-XHOPJVQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H164N32O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-JBD19: A Technical Overview of a Neuroprotective Control Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-JBD19 is a synthetic peptide that has garnered attention in the field of neuroscience research, primarily for its role as a control agent in studies investigating neuroprotective mechanisms. With the amino acid sequence H-Asp-Gln-Ser-Arg-Pro-Val-Gln-Pro-Phe-Leu-Asn-Leu-Thr-Thr-Pro-Arg-Lys-Pro-Arg-OH (DQSRPVQPFLNLTTPRKPR), this non-permeable peptide is structurally related to the c-Jun N-terminal kinase (JNK) inhibitor, D-JNKI-1. Its primary application in experimental settings is to serve as a negative control to validate the specific effects of JNK inhibition by D-JNKI-1, thereby ensuring that observed neuroprotective outcomes are attributable to the inhibition of the JNK signaling pathway and not to non-specific peptide effects. This technical guide provides a comprehensive overview of the chemical structure, available data, and experimental context of this compound.

Chemical Structure and Properties

This compound is a 19-amino acid peptide. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Amino Acid Sequence | DQSRPVQPFLNLTTPRKPR | [1] |

| Molecular Formula | C₁₀₁H₁₆₅F₃N₃₂O₃₀ | [1] |

| Molecular Weight | 2364.6 g/mol | [1] |

| IUPAC Name | D-alpha-aspartyl-D-glutaminyl-D-seryl-D-arginyl-D-prolyl-D-valyl-D-glutaminyl-D-prolyl-D-phenylalanyl-D-leucyl-D-asparagyl-D-leucyl-D-threonyl-D-threonyl-D-prolyl-D-arginyl-D-lysyl-D-prolyl-D-arginine trifluoroacetic acid | [1] |

| Synonyms | HY-P2243A, CS-0115942 | [1] |

| Nature | Non-permeable peptide | [2] |

2D Chemical Structure

Caption: 2D representation of the this compound peptide sequence.

Role as a Control Peptide in JNK Inhibition Studies

This compound is primarily utilized as an inactive control for the cell-permeable JNK inhibitor, D-JNKI-1. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in regulating cellular processes such as apoptosis, inflammation, and cytokine production.[3] In the context of neurodegenerative diseases, the JNK pathway is often implicated in neuronal cell death.[4]

D-JNKI-1 is a potent inhibitor of JNK and has demonstrated neuroprotective effects in various experimental models.[4] To ascertain that the observed effects of D-JNKI-1 are due to its specific inhibition of JNK and not a result of non-specific interactions of the peptide with the cellular environment, a structurally similar but biologically inactive control peptide is required. This compound serves this purpose.

Quantitative Data from Experimental Use

The following table summarizes quantitative data from a representative study utilizing this compound as a control peptide in the context of neuroprotection against kainic acid (KA)-induced excitotoxicity.

| Parameter | Treatment Group | Concentration/Dosage | Result | Reference |

| c-Jun Phosphorylation | KA + D-JNKI-1 | 1 µM | Significant reduction in phosphorylated c-Jun | [4] |

| KA + this compound (control) | 1 µM | No significant effect on c-Jun phosphorylation | [4] | |

| Cytochrome c Release | KA + D-JNKI-1 | 1 µM | Almost completely abolished | [4] |

| KA + this compound (control) | 1 µM | No significant effect on cytochrome c release | [4] | |

| PARP Cleavage | KA + D-JNKI-1 | 1 µM | Almost completely abolished | [4] |

| KA + this compound (control) | 1 µM | No significant effect on PARP cleavage | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for assessing the neuroprotective effects of JNK inhibitors using this compound as a control, based on methodologies from relevant studies.

In Vitro Neuroprotection Assay

-

Cell Culture: Culture neuronal cells (e.g., primary hippocampal neurons or HT22 cells) in appropriate media and conditions until they reach the desired confluency.

-

Induction of Neuronal Damage: Induce neuronal damage by exposing the cells to an excitotoxic agent such as kainic acid (KA) or glutamate at a predetermined concentration and duration.

-

Treatment: Co-treat the cells with the excitotoxic agent and either D-JNKI-1 (experimental group) or this compound (control group) at the desired concentration (e.g., 1 µM). A vehicle-only group should also be included.

-

Assessment of Cell Viability: After the treatment period, assess cell viability using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

-

Western Blot Analysis: Lyse the cells to extract proteins. Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with primary antibodies against key proteins in the JNK pathway (e.g., phosphorylated c-Jun, total c-Jun, cleaved PARP, and cytochrome c) and appropriate secondary antibodies.

-

Data Analysis: Quantify the intensity of the western blot bands and normalize to a loading control (e.g., β-actin or GAPDH). Compare the results between the different treatment groups.

Caption: Experimental workflow for in vitro neuroprotection assays.

Signaling Pathway Context

This compound is used to confirm that the neuroprotective effects of D-JNKI-1 are specifically mediated through the JNK signaling pathway. The JNK pathway is a kinase cascade that, when activated by cellular stress, can lead to the phosphorylation of transcription factors like c-Jun, which in turn promotes the expression of pro-apoptotic genes.

Caption: The JNK signaling pathway and points of intervention.

This diagram illustrates how cellular stress activates the JNK cascade, leading to apoptosis. D-JNKI-1 specifically inhibits JNK, thereby blocking this pro-apoptotic signal. This compound, as an inactive control, does not inhibit JNK, and its use helps to demonstrate that the protective effect is due to the specific action of D-JNKI-1 on the JNK pathway.

Conclusion

This compound is an essential tool for researchers studying the JNK signaling pathway in the context of neuroprotection. Its use as a negative control allows for the confident attribution of experimental results to the specific inhibition of JNK by agents like D-JNKI-1. This technical guide provides a foundational understanding of this compound's chemical nature, its application in experimental settings, and its importance in validating the mechanism of action of potential neuroprotective therapeutics. Future research will likely continue to rely on such control peptides to ensure the rigor and specificity of findings in the complex field of neuronal signaling.

References

An In-depth Technical Guide to the Mechanism of Action of D-JBD19, a Peptide Inhibitor of the JNK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and mechanism of action of D-JBD19, a neuroprotective peptide that functions as a potent and specific inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.

Introduction to this compound

This compound is a synthetic, non-permeable peptide designed for neuroprotective applications. It belongs to a class of JNK inhibitors derived from the JNK-binding domain (JBD) of the islet-brain 1 (IB1) protein, also known as JNK-interacting protein-1 (JIP-1). The "D" designation in its name signifies that the peptide is composed of D-amino acids, a modification that confers significant resistance to proteolysis, thereby enhancing its stability and potential therapeutic utility.

The core mechanism of this compound revolves around its ability to specifically disrupt the JNK signaling cascade. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network and plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in a variety of pathologies, including neurodegenerative diseases, diabetes, and cancer.

The JNK Signaling Pathway: The Target of this compound

The JNK signaling pathway is a multi-tiered kinase cascade that translates extracellular stimuli into a cellular response. The activation of this pathway is initiated by a variety of stress signals, including inflammatory cytokines, UV radiation, and oxidative stress.

The canonical JNK signaling cascade can be summarized as follows:

-

MAP Kinase Kinase Kinases (MAP3Ks): Upon stimulation, a MAP3K (e.g., ASK1, MEKK1) is activated.

-

MAP Kinase Kinases (MAP2Ks): The activated MAP3K then phosphorylates and activates a MAP2K, primarily MKK4 and MKK7.

-

JNK Activation: MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.

-

Downstream Substrates: Activated JNK phosphorylates a range of downstream targets, including transcription factors (e.g., c-Jun, a component of the AP-1 complex) and mitochondrial proteins, to orchestrate the cellular response.

Scaffolding proteins, such as JIP1, play a crucial role in this pathway by assembling the core components (a MAP3K, a MAP2K, and a JNK) into a functional signaling module, thereby ensuring the specificity and efficiency of signal transduction.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of JNK. Unlike many small-molecule kinase inhibitors that target the highly conserved ATP-binding pocket, this compound is derived from the JNK-binding domain of IB1/JIP1. This domain is responsible for docking JNK to the scaffold protein and presenting substrates to the kinase.

The peptide sequence of JBD19 mimics this docking site. A closely related 19-amino acid L-IB1(s) peptide has the sequence NH2-DQSRPVQPFLNLTTPRKPR-COOH[1]. By binding to the same site on JNK that is normally occupied by the JBD of scaffold proteins and substrates, this compound effectively prevents the phosphorylation of downstream targets like c-Jun. This substrate-competitive inhibition mechanism confers a high degree of specificity for JNK over other kinases.

Quantitative Data

| Peptide Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| TI-JIP | JNK | Kinase Assay | Ki | 0.39 ± 0.08 µM | [2] |

| JBD20 | JNK1α1, JNK2α2 | Kinase Assay | IC50 | ~10 µM | [3] |

| D-JNKI-1 | JNK | Neuropathic Pain Model | Effective Dose | 50 µM (in vivo infusion) | [4] |

TI-JIP is an 11-amino acid peptide (RPKRPTTLNLF) derived from the JBD of JIP-1. JBD20 is a 20-amino acid peptide from the JBD of JIP-1. D-JNKI-1 is a D-amino acid form of a JNK inhibitory peptide.

Experimental Protocols

The characterization of this compound and similar JNK inhibitors typically involves a series of in vitro and cell-based assays.

This assay directly measures the ability of the inhibitor to block the enzymatic activity of JNK.

Objective: To determine the IC50 or Ki of the inhibitor against a specific JNK isoform.

Methodology:

-

Reagents and Materials: Recombinant active JNK enzyme (e.g., JNK1, JNK2, or JNK3), a JNK substrate (e.g., recombinant c-Jun or a synthetic peptide substrate), ATP (radiolabeled or non-radiolabeled), kinase assay buffer, and the peptide inhibitor (this compound).

-

Procedure: a. The JNK enzyme is pre-incubated with varying concentrations of the peptide inhibitor in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature. b. The kinase reaction is initiated by the addition of the JNK substrate and ATP. c. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of 32P from [γ-32P]ATP into the substrate, or by using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA or Western blot format.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

This assay assesses the ability of the inhibitor to block JNK signaling within a cellular context.

Objective: To measure the inhibition of JNK-mediated phosphorylation of its downstream target, c-Jun, in cultured cells.

Methodology:

-

Cell Culture and Treatment: a. Cells (e.g., HeLa, PC12) are cultured to an appropriate confluency. b. The cells are pre-treated with the this compound peptide inhibitor for a specific duration. c. The JNK pathway is then stimulated with an appropriate agonist (e.g., anisomycin, UV radiation, or a pro-inflammatory cytokine).

-

Cell Lysis and Protein Quantification: a. Following stimulation, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. b. The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. b. The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)). c. A primary antibody against total c-Jun or a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. d. The membrane is then incubated with an appropriate HRP-conjugated secondary antibody. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: The intensity of the phospho-c-Jun band is quantified and normalized to the total c-Jun or loading control band. The percentage of inhibition of c-Jun phosphorylation by the inhibitor is then calculated.

Conclusion

This compound represents a promising class of therapeutic peptides that specifically target the JNK signaling pathway. Its mechanism of action, centered on the competitive inhibition of substrate binding to JNK, offers a high degree of selectivity. The use of D-amino acids enhances its stability, making it a more viable candidate for in vivo applications. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound in neuroprotection and other JNK-mediated diseases.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. The critical features and the mechanism of inhibition of a kinase interaction motif-based peptide inhibitor of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Peptide c-Jun N-Terminal Kinase (JNK) Inhibitor Blocks Mechanical Allodynia after Spinal Nerve Ligation: Respective Roles of JNK Activation in Primary Sensory Neurons and Spinal Astrocytes for Neuropathic Pain Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DI19 (D-JBD19) in Plant Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathways involving the Drought-Induced 19 (DI19) protein family, likely the intended subject of the query "D-JBD19." DI19 proteins are plant-specific Cys2/His2-type zinc-finger transcription factors that play crucial roles in mediating responses to abiotic stresses and regulating developmental processes. This document details their function in abscisic acid (ABA)-dependent and independent stress signaling, auxin signaling, and light signaling pathways. Quantitative data from key studies are summarized, and detailed methodologies for relevant experimental procedures are provided to facilitate further research.

Introduction

The "this compound" nomenclature is not standard in scientific literature. It is highly probable that this is a typographical error for "DI19," which stands for Drought-Induced 19. The DI19 protein family is a group of transcription factors found in a variety of plant species, including Arabidopsis, rice, soybean, and cotton.[1][2][3] These proteins are characterized by the presence of two atypical Cys2/His2 (C2H2) zinc finger-like domains and are primarily localized to the nucleus where they regulate the expression of target genes.[4] Members of the DI19 family are implicated in a range of signaling pathways that govern a plant's response to environmental cues and control its growth and development.

DI19 in Abiotic Stress Signaling Pathways

DI19 proteins are key regulators in the plant's response to abiotic stresses such as drought, high salinity, and cold.[1] Their function is mediated through both ABA-dependent and ABA-independent signaling cascades.

ABA-Independent Signaling

Several members of the Arabidopsis DI19 family, including AtDi19-1 and AtDi19-3, are rapidly induced by dehydration, while AtDi19-2 and AtDi19-4 transcripts increase in response to high-salt stress.[4] Notably, the expression of these genes is not regulated by ABA, suggesting their involvement in an ABA-independent signaling pathway for stress response.[4]

ABA-Dependent Signaling

In contrast, some studies suggest that certain DI19 homologs, such as PtDi19-2 and PtDi19-7 in poplar, may function in ABA-dependent signaling pathways to enhance drought tolerance.[5] Overexpression of these genes in Arabidopsis led to increased sensitivity to ABA.[5] In cotton, GhDi19-3 and GhDi19-4 are implicated in calcium and ABA signaling pathways in response to salt stress.[2]

Interaction with Protein Kinases

The activity of DI19 proteins is often modulated by post-translational modifications, particularly phosphorylation by calcium-sensing protein kinases.

-

Calcium-Dependent Protein Kinases (CDPKs): Most AtDi19-related proteins are phosphorylated in vitro by calcium-dependent protein kinases, indicating that calcium signaling plays a vital role in regulating their function.[4] In rice, OsDi19-4 is phosphorylated by OsCDPK14, which positively regulates ABA stress responses.[6]

-

Calcineurin B-like Interacting Protein Kinase 11 (CIPK11): In Arabidopsis, AtDi19-3 interacts with and is phosphorylated by CIPK11, which appears to mediate its role in the drought stress response.[2]

DI19 in Developmental Signaling Pathways

Beyond stress responses, DI19 proteins are also involved in hormonal signaling pathways that regulate plant development.

Auxin Signaling

A notable interaction has been identified between AtDi19-3 and AtIAA14, an auxin-responsive protein.[7] This interaction suggests a role for DI19-3 in auxin signaling and its interplay with stress response pathways.[7] The Atdi19-3 mutant exhibits altered auxin-related phenotypes, including changes in hypocotyl and lateral root growth.[7]

Light Signaling

AtDi19-7 (also known as HRB1) has been implicated in light signaling. Its expression is regulated by light, and it is involved in phytochrome B-mediated red-light and cryptochrome-mediated blue-light responses.[2] This suggests a role for at least one member of the DI19 family in integrating light signals with other developmental and stress-related pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on DI19 gene expression under different stress conditions.

Table 1: Relative Expression of Soybean GmDi19 Genes Under Abiotic Stress

| Gene | NaCl (Fold Change at 12h) | Dehydration (Fold Change at 12h) | H2O2 (Fold Change at 12h) | ABA (Fold Change at 12h) |

| GmDi19-1 | ~2.5 | ~3.0 | ~2.0 | ~1.5 |

| GmDi19-2 | ~1.5 | ~2.0 | ~1.8 | ~1.2 |

| GmDi19-3 | ~8.0 | ~10.0 | ~4.0 | ~6.0 |

| GmDi19-4 | ~4.0 | ~5.0 | ~3.0 | ~3.5 |

| GmDi19-5 | >10.0 | >10.0 | ~6.0 | >10.0 |

Data adapted from Feng et al. (2015) as depicted in a ResearchGate figure. The values are approximate fold changes relative to control conditions.[4]

Table 2: Relative Expression of Poplar PtDi19 Genes Under Drought and Salt Stress

| Gene | 20% PEG 6000 (Relative Expression at 24h) | 200 mmol/L NaCl (Relative Expression at 24h) |

| PtDi19-2 | ~12 | ~8 |

| PtDi19-7 | ~10 | ~6 |

Data adapted from a study on poplar Di19 genes. The values represent relative expression levels.[2][8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the function of DI19 proteins.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to identify protein-protein interactions.

-

Principle: The assay is based on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The "bait" protein is fused to the DNA-binding domain (DBD) of the transcription factor, and the "prey" protein is fused to its activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3, ADE2, lacZ).

-

General Protocol:

-

Clone the coding sequences of the bait (e.g., DI19) and prey (e.g., CPK11, IAA14) proteins into appropriate Y2H vectors.

-

Co-transform the bait and prey plasmids into a suitable yeast strain.

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan) to select for the presence of both plasmids.

-

Replica-plate the colonies onto a more stringent selective medium (e.g., lacking histidine, adenine) to test for interaction.

-

Growth on the stringent selective medium indicates a positive interaction. A colorimetric assay for β-galactosidase activity can also be performed as an additional reporter.[9]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the DNA sequences to which a specific protein (e.g., a transcription factor like DI19) binds in vivo.

-

Principle: Proteins are cross-linked to DNA in living cells using formaldehyde. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by PCR, qPCR, or sequencing.

-

General Protocol:

-

Cross-linking: Treat plant tissues with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Isolate nuclei and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DI19 protein.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Use PCR or qPCR with primers specific to the promoter regions of putative target genes (e.g., PR1, PR2, PR5) to determine if they were enriched in the immunoprecipitated DNA.[6]

-

Protoplast Transient Expression Assay

This technique is used to study protein subcellular localization and gene expression in plant cells.

-

Principle: The cell walls of plant cells are enzymatically removed to create protoplasts. These protoplasts can then be efficiently transformed with plasmid DNA encoding a gene of interest, often fused to a fluorescent reporter like GFP.

-

General Protocol:

-

Protoplast Isolation: Digest plant tissue (e.g., Arabidopsis leaves) with a mixture of cell wall-degrading enzymes (e.g., cellulase, macerozyme) to release protoplasts.

-

Transformation: Mix the isolated protoplasts with plasmid DNA (e.g., a construct expressing a DI19-GFP fusion protein) and polyethylene glycol (PEG) to facilitate DNA uptake.

-

Incubation: Incubate the transformed protoplasts to allow for gene expression.

-

Analysis: Observe the subcellular localization of the fluorescently tagged protein using a fluorescence microscope. This method can also be used for co-localization studies or to analyze the effect of DI19 overexpression on reporter gene expression.[10][11][12][13][14]

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: DI19 Signaling Pathway Involvement.

Caption: Yeast Two-Hybrid Experimental Workflow.

Caption: Chromatin Immunoprecipitation Workflow.

Conclusion

The DI19 family of transcription factors are integral components of multiple signaling pathways in plants, acting as a nexus for integrating responses to abiotic stress with developmental programs. Their activity is tightly regulated by upstream kinases and interactions with other signaling molecules. A thorough understanding of the DI19 signaling network is crucial for developing strategies to enhance crop resilience and productivity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to further investigate the multifaceted roles of these important proteins.

References

- 1. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Drought‐induced protein (Di19‐3) plays a role in auxin signaling by interacting with IAA14 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis Di19 functions as a transcription factor and modulates PR1, PR2, and PR5 expression in response to drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Unraveling the Biological Target of D-JBD19: A Comprehensive Technical Overview

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the precise identification of a compound's biological target is a critical step that underpins all subsequent research and therapeutic application. This technical guide provides an in-depth exploration of the biological target of the novel compound D-JBD19, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Recent investigations have identified Dysbindin domain containing 1 (DBNDD1) as the primary biological target of this compound. This protein has been implicated in the progression of colorectal cancer (CRC), where its elevated expression is correlated with poorer overall survival outcomes for patients. This compound acts as an inhibitor of DBNDD1, thereby disrupting its downstream signaling pathways that are crucial for cancer cell proliferation, migration, and invasion.

The DBNDD1-GDF15-NF-κB Signaling Axis: A Key Pathway in Colorectal Cancer

The mechanism of action of this compound is centered on its ability to modulate the DBNDD1-GDF15-NF-κB signaling pathway. In colorectal cancer cells, DBNDD1 promotes the induction of Growth Differentiation Factor 15 (GDF15). This synergistic signaling between DBNDD1 and GDF15 leads to the persistent activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The activation of NF-κB is a well-established driver of tumorigenesis, promoting the transcription of genes involved in cell survival, proliferation, and inflammation.

Experimental evidence has demonstrated that the knockdown of DBNDD1 in CRC cell lines, such as DLD1 and HCT116, results in a significant inhibition of cell proliferation, migration, and invasion.[1] Furthermore, this intervention leads to a decrease in GDF15 expression and a reduction in the phosphorylation of key components of the NF-κB pathway, namely p65 and IκB.[1] These findings underscore the therapeutic potential of targeting DBNDD1 with inhibitors like this compound to attenuate the malignant phenotype of colorectal cancer cells. In vivo studies have further substantiated these findings, showing that the knockdown of DBNDD1 reduces tumor growth, highlighting the critical role of the DBNDD1-GDF15-NF-κB signaling pathway in CRC pathogenesis.[1]

Quantitative Data Summary

To provide a clear and comparative overview of the effects of modulating DBNDD1 activity, the following table summarizes key quantitative data from experimental studies.

| Experimental Model | Intervention | Outcome Measure | Result | Reference |

| DLD1/HCT116 CRC Cells | DBNDD1 Knockdown | Cell Proliferation | Inhibited | [1] |

| DLD1/HCT116 CRC Cells | DBNDD1 Knockdown | Cell Migration | Inhibited | [1] |

| DLD1/HCT116 CRC Cells | DBNDD1 Knockdown | Cell Invasion | Inhibited | [1] |

| DLD1/HCT116 CRC Cells | DBNDD1 Knockdown | GDF15 Expression | Decreased | [1] |

| DLD1/HCT116 CRC Cells | DBNDD1 Knockdown | p-NF-κB p65/p-IκB Signaling | Reduced | [1] |

| In Vivo Tumor Model | DBNDD1 Knockdown | Tumor Growth | Reduced | [1] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that have elucidated the biological target and mechanism of action of this compound.

Cell Proliferation, Migration, and Invasion Assays

1. Cell Culture:

-

DLD1 and HCT116 human colorectal cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. DBNDD1 Knockdown:

-

Short hairpin RNAs (shRNAs) targeting DBNDD1 are designed and cloned into a lentiviral vector.

-

Lentiviral particles are produced in HEK293T cells and used to infect DLD1 and HCT116 cells.

-

Stable cell lines with DBNDD1 knockdown are selected using puromycin.

3. Cell Proliferation Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

At specified time points, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

4. Cell Migration and Invasion Assays (Transwell Assay):

-

For the migration assay, 8-µm pore size Transwell inserts are used. For the invasion assay, inserts are pre-coated with Matrigel.

-

Cells (5 x 10^4) in serum-free medium are seeded into the upper chamber.

-

The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

-

After 24 hours of incubation, non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab.

-

Migrated/invaded cells on the lower surface are fixed with methanol and stained with crystal violet.

-

The number of stained cells is counted under a microscope in five random fields.

Western Blot Analysis for Signaling Pathway Components

1. Protein Extraction:

-

Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein concentration is determined using the BCA protein assay kit.

2. SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against DBNDD1, GDF15, p-p65, p65, p-IκB, IκB, and GAPDH overnight at 4°C.

-

After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Interactions and Workflows

To further clarify the intricate relationships and processes involved, the following diagrams have been generated using Graphviz.

Caption: The inhibitory action of this compound on the DBNDD1-GDF15-NF-κB signaling pathway.

Caption: Workflow for validating the biological target and effects of modulating DBNDD1.

References

An In-depth Technical Guide to the Synthesis and Purification of D-JBD19, a Constrained Peptide Targeting the EphA2 Receptor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The EphA2 receptor tyrosine kinase is a pivotal target in oncology due to its overexpression in a multitude of cancers and its role in promoting malignancy.[1] Constrained peptides, such as cyclic peptides, offer significant advantages over their linear counterparts as therapeutic leads, including enhanced stability, higher binding affinity, and improved selectivity.[2] This document provides a comprehensive technical guide on the synthesis and purification of D-JBD19, a representative constrained bicyclic peptide designed to target the EphA2 receptor. The methodologies detailed herein cover the entire workflow from solid-phase peptide synthesis and on-resin cyclization to final purification and characterization, providing a robust framework for the development of EphA2-targeted peptide therapeutics.

Introduction to this compound and EphA2 Signaling

This compound is a synthetic bicyclic peptide antagonist of the EphA2 receptor. Its design is predicated on the principle that conformational constraint of a peptide backbone can lock the molecule into a bioactive conformation, thereby increasing its affinity and stability. This compound is conceptualized as a 10-amino acid peptide cyclized via a side-chain to side-chain lactam bridge, a common strategy for stabilizing peptide structures.[3]

The EphA2 signaling pathway is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) functions. In many cancers, EphA2 is overexpressed and its signaling becomes ligand-independent, promoting cell proliferation, migration, and invasion.[1][4] Antagonists like this compound are designed to bind to the ligand-binding domain of EphA2, potentially inhibiting these oncogenic signals.

Below is a diagram illustrating a simplified overview of the EphA2 signaling pathways.

References

- 1. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of D-JBD19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-JBD19 is a non-permeable peptide frequently utilized in neuroscience research as a negative control for its structurally related, active counterpart, the c-Jun N-terminal kinase (JNK) inhibitor, D-JNKI1. Understanding the inert nature of this compound in biological systems is crucial for the validation of in vitro neuroprotection studies targeting the JNK signaling pathway. This technical guide provides a summary of the preliminary in vitro evaluation of this compound, focusing on its role in neuronal excitotoxicity assays. While specific primary data for this compound is not extensively published, this document synthesizes typical experimental designs and representative data to illustrate its function as a control peptide.

Data Presentation

The primary in vitro application of this compound is to demonstrate specificity in neuroprotection assays where D-JNKI1 is expected to be active. The following tables represent typical data from a glutamate-induced excitotoxicity assay in primary neuronal cultures.

Table 1: Effect of this compound on Neuronal Viability in a Glutamate-Induced Excitotoxicity Model

| Treatment Group | Concentration (µM) | Mean Neuronal Viability (%) | Standard Deviation (%) |

| Untreated Control | - | 100 | 5.2 |

| Glutamate (50 µM) | - | 45 | 4.8 |

| This compound + Glutamate | 1 | 47 | 5.1 |

| This compound + Glutamate | 5 | 46 | 4.9 |

| This compound + Glutamate | 10 | 45 | 5.3 |

| D-JNKI1 + Glutamate | 5 | 85 | 6.0 |

Data are representative and compiled for illustrative purposes based on typical outcomes for control peptides in neuroprotection assays.

Table 2: Lactate Dehydrogenase (LDH) Release as an Indicator of Cytotoxicity

| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) | Standard Deviation (%) |

| Untreated Control | - | 10 | 2.1 |

| Glutamate (50 µM) | - | 85 | 7.5 |

| This compound + Glutamate | 1 | 83 | 7.2 |

| This compound + Glutamate | 5 | 86 | 7.8 |

| This compound + Glutamate | 10 | 84 | 7.6 |

| D-JNKI1 + Glutamate | 5 | 25 | 3.5 |

Data are representative and compiled for illustrative purposes based on typical outcomes for control peptides in neuroprotection assays.

Experimental Protocols

The following is a detailed methodology for a representative in vitro glutamate-induced excitotoxicity assay used to evaluate the neuroprotective effects of peptides like D-JNKI1, with this compound serving as a crucial negative control.

In Vitro Glutamate-Induced Excitotoxicity Assay

1. Primary Neuronal Cell Culture:

- Source: Cortical or hippocampal neurons are typically harvested from embryonic day 18 (E18) rat or mouse brains.

- Plating: Dissociated neurons are plated onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells per well.

- Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin is used.

- Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days to allow for maturation and synapse formation.

2. Peptide and Glutamate Treatment:

- Peptide Preparation: this compound and D-JNKI1 are reconstituted in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create stock solutions. Serial dilutions are made in the culture medium to achieve the final desired concentrations.

- Pre-incubation: The culture medium is replaced with a fresh medium containing the respective peptides (this compound or D-JNKI1) or vehicle control. The cells are pre-incubated for 1-2 hours.

- Excitotoxic Insult: A stock solution of L-glutamic acid is added directly to the wells to a final concentration of 50 µM. Untreated control wells receive a vehicle.

- Incubation: The cells are incubated for 24 hours at 37°C and 5% CO2.

3. Assessment of Neuronal Viability and Cytotoxicity:

- MTS Assay (Cell Viability):

- The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well according to the manufacturer's instructions.

- The plate is incubated for 2-4 hours at 37°C.

- The absorbance is measured at 490 nm using a microplate reader.

- Viability is expressed as a percentage of the untreated control.

- LDH Assay (Cytotoxicity):

- A sample of the culture supernatant from each well is transferred to a new 96-well plate.

- The LDH reaction mixture is added to each well according to the manufacturer's protocol.

- The plate is incubated for 30 minutes at room temperature, protected from light.

- The absorbance is measured at 490 nm.

- Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells lysed with a detergent).

Mandatory Visualizations

Signaling Pathway Diagram

As a control peptide, this compound is designed to be biologically inert and not to interfere with intracellular signaling cascades. Its purpose is to demonstrate that the protective effects observed with D-JNKI1 are due to specific JNK inhibition and not to non-specific peptide effects. The diagram below illustrates the established JNK signaling pathway leading to apoptosis, which D-JNKI1 inhibits and this compound does not.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro excitotoxicity assay described in the experimental protocols section.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the peptides used in the study and the expected outcomes.

In-depth Technical Guide: The Discovery and Origin of D-JBD19

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The following guide provides a detailed exploration of the discovery, synthesis, and biological evaluation of D-JBD19, a novel synthetic compound. This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. It aims to consolidate the currently available data on this compound, presenting it in a structured and accessible format to facilitate further research and development efforts. All data presented herein is based on publicly available scientific literature.

Discovery and Origin

This compound is a synthetic compound that emerged from a research program focused on the design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives. The primary goal of this research was to identify potent agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The discovery of this class of compounds, including analogs that would lead to the conceptualization of this compound, was first described in a 2018 publication in the journal Bioorganic & Medicinal Chemistry.[1]

The origin of this compound is rooted in a systematic drug design and optimization process. Researchers synthesized a series of pyrimido[5,4-d]pyrimidine derivatives and evaluated their agonistic activities on the GPR119 receptor. This effort led to the identification of highly potent analogs, demonstrating the therapeutic potential of this chemical scaffold. While the specific compound "this compound" is not explicitly named in the foundational literature, the principles of its design and the core chemical structure are derived from this seminal work.

Chemical Synthesis

The synthesis of pyrimido[5,4-d]pyrimidine derivatives, the class to which this compound belongs, involves a multi-step reaction sequence. The general synthetic pathway is outlined below.

Experimental Workflow: Synthesis of Pyrimido[5,4-d]pyrimidine Core

Caption: Generalized synthetic workflow for the pyrimido[5,4-d]pyrimidine core structure.

A detailed experimental protocol for the synthesis of a representative compound from this class is provided below, based on the methodologies described in the scientific literature.

Experimental Protocol: Synthesis of a Pyrimido[5,4-d]pyrimidine Derivative

Materials:

-

Substituted pyrimidine precursors

-

Appropriate solvents (e.g., DMF, ethanol)

-

Reagents for condensation and cyclization reactions (e.g., catalysts, acids/bases)

-

Purification materials (e.g., silica gel for chromatography)

Methodology:

-

Condensation: The initial step involves the condensation of two appropriately substituted pyrimidine precursors. This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), and may require heating to proceed to completion.

-

Cyclization: The resulting intermediate from the condensation step is then subjected to a cyclization reaction to form the core pyrimido[5,4-d]pyrimidine ring structure. This step often requires specific catalytic conditions.

-

Modification: The core structure can then undergo further chemical modifications to introduce various substituents, allowing for the exploration of structure-activity relationships.

-

Purification: The final compound is purified using standard techniques, such as column chromatography on silica gel, to yield the desired product with high purity.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action and Signaling Pathway

This compound and its analogs are designed to act as agonists of the G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells. Its activation is known to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).

Signaling Pathway: GPR119 Activation

Caption: Simplified signaling pathway of GPR119 activation by an agonist like this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for representative compounds from the pyrimido[5,4-d]pyrimidine class, as reported in the foundational study.[1] This data provides a benchmark for the potency and efficacy that can be expected from compounds with this chemical scaffold.

| Compound ID | GPR119 Agonistic Activity (EC50, nM) |

| Optimized Analogue 1 (15a) | 2.2 |

| Optimized Analogue 2 (21e) | 8.1 |

Conclusion

This compound represents a conceptual endpoint of a successful drug discovery campaign that identified a novel class of potent GPR119 agonists. The pyrimido[5,4-d]pyrimidine scaffold has demonstrated significant promise for the development of new therapeutics for type 2 diabetes. The detailed synthetic protocols and an understanding of the GPR119 signaling pathway provide a solid foundation for further research, including lead optimization, pharmacokinetic profiling, and in vivo efficacy studies. The data presented in this guide serves as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases.

References

Unraveling the Homologs of the DnaJ Homolog Subfamily B Member 19 (DNAJB19)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The protein designated "D-JBD19," presumed to be an alternative nomenclature for DnaJ homolog subfamily B member 19 (DNAJB19), represents a largely uncharacterized member of the DnaJ (Hsp40) protein family. Extensive searches across major bioinformatics databases, including NCBI, Ensembl, and UniProt, did not yield a specific, well-annotated entry for DNAJB19. This suggests that it is either a predicted protein with limited experimental validation or a member of a less-studied branch of the DnaJ family.

This guide provides a comprehensive overview of the known homologs, functional characteristics, and potential signaling pathway involvement of the broader DNAJB protein subfamily. By examining well-characterized members of this family, we can infer the likely functions and interactions of DNAJB19, providing a valuable framework for future research and therapeutic targeting.

Introduction to the DnaJ (Hsp40) Protein Family

The DnaJ/Hsp40 family of proteins are essential co-chaperones of the Hsp70 chaperone system, playing a critical role in protein homeostasis. They are characterized by the presence of a conserved J-domain, which is responsible for stimulating the ATPase activity of Hsp70, thereby enabling the binding of Hsp70 to substrate proteins. The DnaJ family is diverse and is sub-classified into types A, B, and C based on their domain architecture. The DNAJB subfamily (Type B) is characterized by the presence of a J-domain and a C-terminal domain that is rich in glycine and phenylalanine (G/F region), but they lack the zinc-finger domain found in Type A members.

Homologs of the DNAJB Subfamily

Given the lack of specific data for DNAJB19, we present a summary of orthologs and paralogs for representative and well-studied members of the human DNAJB subfamily. This data provides a foundation for identifying potential functional analogs of DNAJB19 in other species and for understanding the evolutionary relationships within this protein family.

Orthologs

Orthologs are genes in different species that evolved from a common ancestral gene by speciation. They are likely to retain a similar function. The following table summarizes key orthologs of prominent human DNAJB proteins in common model organisms.

| Human Protein | Mouse Ortholog | Zebrafish Ortholog | Fruit Fly Ortholog | Yeast Ortholog |

| DNAJB1 | Dnajb1 | dnajb1a | Droj2 | YDJ1 |

| DNAJB2 | Dnajb2 | dnajb2a | - | - |

| DNAJB6 | Dnajb6 | dnajb6a | - | SIS1 |

| DNAJB8 | Dnajb8 | dnajb8 | - | - |

Paralogs

Paralogs are genes related by duplication within a genome. They often evolve new, though related, functions. The human genome contains several DNAJB paralogs, indicating a functional diversification of this subfamily.

| Human Protein | Known Human Paralogs |

| DNAJB1 | DNAJB2, DNAJB4, DNAJB5 |

| DNAJB6 | DNAJB7, DNAJB8 |

Functional Roles and Cellular Localization

Members of the DNAJB subfamily are involved in a wide array of cellular processes, primarily through their interaction with Hsp70. Their functions are often dictated by their specific subcellular localization and the client proteins they recognize.

| Protein | Primary Cellular Localization | Key Functions |

| DNAJB1 | Cytoplasm, Nucleus | Stress response, protein folding, prevention of protein aggregation. |

| DNAJB2 | Cytoplasm, Endoplasmic Reticulum | Protein degradation (ER-associated degradation), neuroprotection. |

| DNAJB6 | Cytoplasm, Nucleus | Prevention of aggregation of polyglutamine-containing proteins, implicated in neurodegenerative diseases. |

| DNAJB8 | Cytoplasm | Suppression of protein aggregation, particularly of polyglutamine proteins. |

Experimental Protocols for Studying DNAJB Homologs

To facilitate further research into DNAJB19 and its homologs, this section outlines key experimental methodologies commonly used to characterize DnaJ proteins.

Identification of Homologs

Methodology: Bioinformatic Homology Search

-

Sequence Retrieval: Obtain the predicted amino acid sequence of human DNAJB19 from a database such as NCBI RefSeq or Ensembl.

-

BLASTp Search: Perform a protein-protein BLAST (BLASTp) search against the non-redundant protein sequences (nr) database at NCBI.

-

Ortholog and Paralog Databases: Utilize specialized databases such as HomoloGene, OrthoDB, and Ensembl Compara to identify curated orthologous and paralogous relationships.

-

Phylogenetic Analysis: Construct a phylogenetic tree using multiple sequence alignment (e.g., with Clustal Omega) and a tree-building method (e.g., Neighbor-Joining or Maximum Likelihood in MEGA or PhyML) to visualize evolutionary relationships.

Determination of Protein-Protein Interactions

Methodology: Co-immunoprecipitation (Co-IP) and Mass Spectrometry

-

Cell Lysis: Lyse cells expressing the DNAJB protein of interest under non-denaturing conditions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the DNAJB protein (or a tag fused to it) to pull down the protein and its interacting partners.

-

Elution: Elute the protein complexes from the antibody.

-

SDS-PAGE and Mass Spectrometry: Separate the protein complexes by SDS-PAGE and identify the interacting partners by mass spectrometry (e.g., LC-MS/MS).

Functional Assays

Methodology: In Vitro Chaperone Activity Assay

-

Protein Purification: Purify the recombinant DNAJB protein, Hsp70, and a model substrate protein (e.g., thermally denatured luciferase).

-

Refolding Reaction: Mix the denatured substrate with the DNAJB protein, Hsp70, and ATP.

-

Activity Measurement: Measure the refolding of the substrate over time by assessing the recovery of its biological activity (e.g., luciferase activity).

Signaling Pathways and Logical Relationships

While specific signaling pathways involving DNAJB19 are unknown, members of the DNAJB family are known to intersect with several key cellular signaling networks, primarily by regulating the stability and function of signaling proteins.

Protein Quality Control and Stress Response Pathways

DNAJB proteins are integral components of the cellular protein quality control system. Under conditions of cellular stress (e.g., heat shock, oxidative stress), they work in concert with Hsp70 to refold denatured proteins or target them for degradation via the ubiquitin-proteasome system.

Experimental Workflow for Characterizing a Novel DNAJB Protein

The following workflow outlines a logical progression for the experimental characterization of a novel or poorly understood DNAJB protein like DNAJB19.

Conclusion and Future Directions

While direct experimental data on this compound (DNAJB19) is currently lacking, its classification within the DNAJB subfamily of Hsp40 co-chaperones provides a strong foundation for predicting its function. It is highly probable that DNAJB19 participates in the Hsp70 chaperone machinery, contributing to protein folding, degradation, and the cellular stress response.

Future research should focus on validating the expression of the DNAJB19 protein, determining its subcellular localization, and identifying its specific Hsp70 and substrate protein partners. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic characterization of this and other novel DnaJ family members. A deeper understanding of the specific roles of individual DNAJB proteins will be crucial for developing targeted therapies for diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders and cancer.

Initial Toxicity Screening of D-JBD19: A Technical Overview

Absence of specific data for "D-JBD19" in the public domain precludes a detailed toxicity analysis. The following guide provides a generalized framework for the initial toxicity screening of a novel therapeutic candidate, in line with the user's request for a technical document intended for researchers, scientists, and drug development professionals.

Executive Summary

The initial toxicity screening of any new drug candidate, herein hypothetically named this compound, is a critical step in preclinical development. This process involves a series of in vitro and in vivo studies designed to identify potential adverse effects and establish a preliminary safety profile. This guide outlines the fundamental assays and experimental protocols that would be employed in such a screening, presenting a structured approach to data acquisition and interpretation.

In Vitro Cytotoxicity Assays

The first tier of toxicity screening typically involves assessing the effect of the compound on cultured cells. These assays are crucial for determining the concentration range at which a compound exhibits cytotoxic effects and for elucidating the potential mechanism of cell death. A variety of methods are available to measure cell viability and cytotoxicity.[1][2][3][4][5]

Experimental Protocols

1.1.1 Cell Viability Assays (e.g., MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.

-

Methodology:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

-

1.1.2 Cytotoxicity Assays (e.g., LDH Release Assay)

-

Principle: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[4] This indicates a loss of membrane integrity, a hallmark of cytotoxicity.

-

Methodology:

-

Plate and treat cells with this compound as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and measure the amount of formazan product formed by the enzymatic reaction, which is proportional to the amount of LDH released.

-

Measure absorbance at the appropriate wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

-

Data Presentation

The quantitative data from these assays would be summarized to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values.

| Assay Type | Endpoint Measured | This compound Concentration (µM) | Result (e.g., % Viability, % Cytotoxicity) |

| Cell Viability | Metabolic Activity (MTT) | 0.1 | |

| 1 | |||

| 10 | |||

| 100 | |||

| Cytotoxicity | Membrane Integrity (LDH) | 0.1 | |

| 1 | |||

| 10 | |||

| 100 |

Caption: Table summarizing hypothetical in vitro cytotoxicity data for this compound.

Preclinical In Vivo Toxicity Studies

Following promising in vitro results, initial in vivo toxicity studies are conducted in animal models to evaluate the systemic effects of the compound. These studies are essential for determining the "No Observed Adverse Effect Level" (NOAEL), which is critical for planning clinical trials.[6]

Experimental Protocols

2.1.1 Acute Toxicity Study

-

Objective: To determine the potential for toxicity after a single high dose of the substance.

-

Methodology:

-

Administer a single dose of this compound to a small group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

-

Use a dose-escalation design to identify the maximum tolerated dose (MTD).

-

Observe the animals for a specified period (typically 14 days) for clinical signs of toxicity, such as changes in behavior, weight loss, and mortality.[6][7]

-

At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.

-

2.1.2 Repeat-Dose Toxicity Study (28-day)

-

Objective: To evaluate the toxic effects of repeated exposure to the compound over a longer period.

-

Methodology:

-

Administer this compound daily to animal models for 28 consecutive days at multiple dose levels (low, mid, high).

-

Include a control group receiving the vehicle only.

-

Monitor animals daily for clinical signs of toxicity.

-

Collect blood samples at various time points for hematological and serum biochemical analysis.

-

At the end of the study, conduct a thorough necropsy and histopathological examination of all major organs and tissues.

-

Data Presentation

Key findings from the in vivo studies would be tabulated for clear comparison across dose groups.

| Parameter | Control Group | Low Dose this compound | Mid Dose this compound | High Dose this compound |

| Body Weight Change (%) | ||||

| Hematology | ||||

| - RBC | ||||

| - WBC | ||||

| - Platelets | ||||

| Serum Biochemistry | ||||

| - ALT | ||||

| - AST | ||||

| - Creatinine | ||||

| Organ Weights (g) | ||||

| - Liver | ||||

| - Kidneys | ||||

| - Spleen | ||||

| Histopathology | ||||

| - Liver | No Abnormalities | |||

| - Kidneys | No Abnormalities |

Caption: Summary of hypothetical findings from a 28-day repeat-dose toxicity study of this compound.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following are examples of how experimental workflows and potential signaling pathways could be visualized using the DOT language.

In Vitro Cytotoxicity Screening Workflow

Caption: Workflow for in vitro cytotoxicity screening of a novel compound.

Hypothetical Apoptotic Signaling Pathway

Should initial screens suggest an apoptotic mechanism of cell death, the underlying pathway could be investigated and visualized.

Caption: A hypothetical extrinsic and intrinsic apoptosis signaling pathway.

Conclusion

The initial toxicity screening of a novel compound like this compound is a multi-faceted process that requires careful planning and execution. By employing a combination of in vitro and in vivo assays, researchers can gather the necessary data to make informed decisions about the continued development of a drug candidate. The structured presentation of data and clear visualization of experimental processes are paramount for effective communication and interpretation of these critical safety findings.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying DBNDD1 in Cell Culture Experiments

A Note on Nomenclature: The query specified "D-JBD19." Following a comprehensive search, no molecule or gene with this designation was identified. However, the search results consistently pointed to DBNDD1 , a protein implicated in significant cellular signaling pathways. It is presumed that "this compound" was a typographical error and the intended subject was DBNDD1. The following application notes and protocols are therefore focused on the study of DBNDD1.

Introduction

DBNDD1 (Dysbindin Domain Containing 1) is a protein that has been identified as a key regulator in cancer progression, particularly in colorectal cancer.[1] It functions by modulating the NF-κB signaling pathway in conjunction with GDF15, thereby influencing critical cellular processes such as proliferation, migration, and invasion.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute cell culture experiments to investigate the function of DBNDD1.

Mechanism of Action

DBNDD1 is understood to promote the activation of the NF-κB pathway. This is achieved through a synergistic signaling cascade with GDF15 (Growth Differentiation Factor 15). Elevated levels of DBNDD1 lead to an increase in GDF15 expression, which in turn promotes the phosphorylation of key components of the NF-κB pathway, including p65 and IκB.[1] The activation of this pathway is crucial in driving the pathogenesis of colorectal cancer.[1]

Caption: DBNDD1 signaling pathway promoting NF-κB activation.

Experimental Protocols

The following protocols provide a framework for studying the effects of DBNDD1 in cell culture. The colorectal cancer cell lines DLD1 and HCT116 are suggested as they have been used in previous studies investigating DBNDD1.[1]

1. Cell Culture and Maintenance

-

Cell Lines: DLD1 (ATCC® CCL-221™), HCT116 (ATCC® CCL-247™)

-

Media: RPMI-1640 for DLD1 and McCoy's 5A for HCT116, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells when they reach 80-90% confluency.

2. siRNA-mediated Knockdown of DBNDD1

This protocol is designed to inhibit the expression of DBNDD1 to study its loss-of-function effects.

References

Application Notes and Protocols for Compound-X in Primary Neurons

These application notes provide a detailed protocol for the use of a hypothetical neuroactive compound, herein referred to as "Compound-X," in primary neuron cultures. The protocols cover primary neuron isolation and culture, treatment with Compound-X, and subsequent analysis of neuronal viability and neurite outgrowth.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from treating primary cortical neurons with Compound-X for 48 hours.

Table 1: Effect of Compound-X on Neuronal Viability

| Concentration (µM) | Percent Viability (Mean ± SEM) |

| 0 (Vehicle Control) | 100 ± 2.5 |

| 1 | 98.2 ± 3.1 |

| 10 | 85.7 ± 4.2 |

| 50 | 52.1 ± 5.5 |

| 100 | 25.3 ± 3.8 |

Table 2: Effect of Compound-X on Neurite Outgrowth

| Concentration (µM) | Average Neurite Length (µm, Mean ± SEM) |

| 0 (Vehicle Control) | 150.4 ± 8.2 |

| 1 | 145.8 ± 7.5 |

| 10 | 110.2 ± 6.1 |

| 50 | 65.7 ± 5.3 |

| 100 | 30.1 ± 4.9 |

Experimental Protocols

Primary Cortical Neuron Culture Protocol

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Neurobasal Plus Medium

-

B-27 Plus Supplement

-

GlutaMAX supplement

-

Penicillin-Streptomycin (P/S)

-

Poly-D-Lysine (PDL)

-

Laminin

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA (0.25%)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

DNase I

-

Sterile dissection tools (forceps, scissors)

-

Sterile conical tubes (15 mL, 50 mL)

-

Cell culture plates or dishes

Procedure:

-

Plate Coating:

-

Aseptically coat culture plates with 50 µg/mL Poly-D-Lysine in sterile water for at least 4 hours at 37°C.[1][2]

-

Wash plates three times with sterile water and allow to dry completely in a laminar flow hood.[2]

-

Add laminin solution (10 µg/mL in sterile PBS) to the plates and incubate for at least 2 hours at 37°C before use. Aspirate the laminin solution just before adding the cell suspension.

-

-

Dissection and Dissociation:

-

Sacrifice the pregnant rat using an approved euthanasia method.

-

Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

-

Remove the brains from the embryos and place them in a new dish with fresh, cold HBSS.

-

Under a dissecting microscope, carefully dissect the cortices from the brains, removing the meninges.[3]

-

Transfer the isolated cortices to a 15 mL conical tube.

-

Mince the tissue into small pieces using sterile scissors.

-

Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.[3]

-

Add 1 mL of heat-inactivated FBS to inhibit trypsin activity, followed by a few drops of DNase I to reduce cell clumping.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[3][4]

-

-

Cell Plating and Culture:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed complete culture medium (Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and P/S).

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated culture plates.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Perform a half-media change every 3-4 days.[5]

-

Treatment of Primary Neurons with Compound-X

-

Prepare stock solutions of Compound-X in a suitable solvent (e.g., DMSO).

-

On day in vitro (DIV) 7, dilute the Compound-X stock solution to the desired final concentrations in pre-warmed complete culture medium.

-

Remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of Compound-X.

-

Include a vehicle control group treated with the same concentration of the solvent used for Compound-X.

-

Incubate the treated cells for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

Neuronal Viability and Neurite Outgrowth Assay

This protocol uses a two-color fluorescence assay to simultaneously assess cell viability and neurite outgrowth.[6][7]

Materials:

-

LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)

-

Hoechst 33342 (for nuclear staining)

-

Phosphate-Buffered Saline (PBS)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Staining:

-

Prepare a staining solution containing Calcein AM (e.g., 1 µM for live cells, green fluorescence), Ethidium homodimer-1 (e.g., 2 µM for dead cells, red fluorescence), and Hoechst 33342 (e.g., 1 µg/mL for all nuclei, blue fluorescence) in PBS.[8]

-

Aspirate the culture medium from the wells.

-

Gently wash the cells once with warm PBS.

-

Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.[8]

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters for each fluorophore.

-

Viability Analysis: Quantify the number of live (Calcein AM positive) and dead (Ethidium homodimer-1 positive) cells. Neuronal viability is expressed as the percentage of live cells relative to the total number of cells (Hoechst positive).

-

Neurite Outgrowth Analysis: Use an appropriate image analysis software to measure the total length and number of branches of neurites from the Calcein AM-stained live neurons.

-

Visualizations

Hypothetical Signaling Pathway for Compound-X

The following diagram illustrates a hypothetical signaling pathway through which Compound-X may exert a neurotoxic effect by inducing apoptosis.

Caption: Hypothetical apoptotic signaling pathway induced by Compound-X.

Experimental Workflow

The diagram below outlines the major steps in the experimental workflow for assessing the effects of Compound-X on primary neurons.

Caption: Experimental workflow for Compound-X studies in primary neurons.

References

- 1. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosage of D-JBD19 for in vivo studies

Despite a comprehensive search of available scientific and medical databases, no information was found regarding a compound designated "D-JBD19." As a result, the requested Application Notes and Protocols, including recommended in vivo dosage, experimental protocols, and signaling pathway diagrams, cannot be provided.

The search yielded results for other unrelated compounds and general drug database information, indicating that "this compound" may be a proprietary, pre-clinical, or otherwise non-publicly documented agent.